molecular formula C10H7ClO3S B13206662 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B13206662
M. Wt: 242.68 g/mol
InChI Key: XWCIEIXVYMFALY-UHFFFAOYSA-N
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Description

5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a chloro group, a methylsulfanyl group, and a carboxylic acid group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group or the carboxylic acid group, converting them to corresponding hydrocarbons or alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another chloro-substituted compound with different biological activities.

    5-Chloro-2-pentanone: Known for its use in pharmaceuticals and agrochemicals.

Uniqueness

5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzofuran ring enhances its potential for diverse applications in medicinal chemistry.

Properties

Molecular Formula

C10H7ClO3S

Molecular Weight

242.68 g/mol

IUPAC Name

5-chloro-3-methylsulfanyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7ClO3S/c1-15-9-6-4-5(11)2-3-7(6)14-8(9)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

XWCIEIXVYMFALY-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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